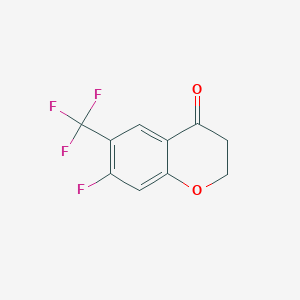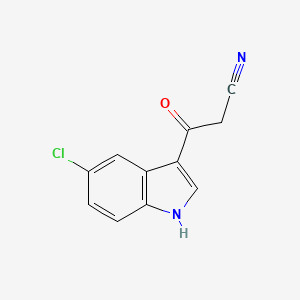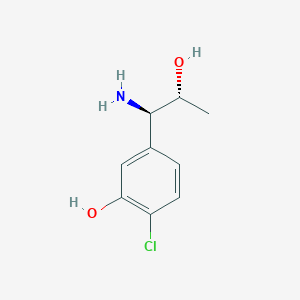
Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoatehcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula
C13H19NO2Cl
. - It belongs to the class of organic compounds known as esters, specifically carboxylic acid esters.
- The compound contains an amino group (NH2) and an ester functional group (RCOOR’) attached to the same carbon atom.
- The chiral center in the molecule gives rise to the (S)-configuration.
- It is used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes: The synthesis of Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride involves the reaction of 2,5-dimethylphenyl methyl carbinol with an appropriate acid chloride (e.g., propanoyl chloride) in the presence of a base (such as pyridine or triethylamine).
Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures.
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions in specialized reactors.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The major product is Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride itself.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: May have applications in drug design or as a precursor for pharmaceuticals.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application.
- For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, disrupting its function.
- Further research is needed to elucidate specific molecular targets and pathways.
Comparación Con Compuestos Similares
- Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is unique due to its chiral configuration and specific substitution pattern.
- Similar compounds include other esters, but none with precisely the same structure.
Remember that this compound’s properties and applications are continually explored through scientific research, and new findings may emerge
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3-(2,5-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1 |
Clave InChI |
PRYDUQOWDCPBKV-NSHDSACASA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)[C@H](CC(=O)OC)N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(CC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13048494.png)




![(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hcl](/img/structure/B13048525.png)








